![molecular formula C16H19N5OS B2702202 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1798511-77-9](/img/structure/B2702202.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-propyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiadiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-2-5-13-14(23-20-19-13)16(22)18-9-4-10-21-11-7-12-6-3-8-17-15(12)21/h3,6-8,11H,2,4-5,9-10H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCPBDLLYIJCDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCCN2C=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is the fibroblast growth factor receptor (FGFR) family. The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions.
Mode of Action
This compound interacts with its targets by inhibiting the FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail.
Biochemical Pathways
The interaction of this compound with FGFRs results in the activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt. These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes.
生化学分析
Biochemical Properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide interacts with the fibroblast growth factor receptor (FGFR) family, which has four distinct isoforms (FGFR1–4) found across various tissue types. The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain.
生物活性
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine moiety linked to a thiadiazole structure, which is known to enhance its pharmacological profile. The molecular formula is , with a molecular weight of approximately 296.42 g/mol. Its unique combination of functional groups allows for diverse interactions with biological targets.
This compound primarily acts as an inhibitor of various kinases, particularly those involved in cancer cell proliferation and survival pathways. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis. The inhibition of these receptors leads to the disruption of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Numerous studies have reported the anticancer potential of this compound across various cancer cell lines:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colorectal cancer). For instance, IC50 values ranged from 0.07 µM for HCT116 to 42.30 µM for A549 cells .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has exhibited anti-inflammatory effects by inhibiting nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This suggests a potential role in treating inflammatory diseases .
Case Studies
- Cell Proliferation Inhibition : A study highlighted that treatment with this compound led to a significant decrease in cell viability in MCF7 cells after 48 hours of exposure. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Combination Therapy : In another study, the compound was used in combination with standard chemotherapeutics like doxorubicin, showing enhanced efficacy against resistant cancer cell lines. This combination approach may provide a new strategy for overcoming drug resistance in cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its low molecular weight and lipophilicity. Further studies are needed to fully elucidate its metabolic pathways and excretion routes.
科学的研究の応用
Anticancer Activity
Research has shown that N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibits promising anticancer properties.
- Mechanism of Action : The compound primarily targets fibroblast growth factor receptors (FGFRs), which are crucial in cancer cell proliferation and survival. By inhibiting FGFR activity, the compound disrupts key signaling pathways such as RAS–MEK–ERK and PI3K–Akt, leading to reduced tumor growth and increased apoptosis in cancer cells .
-
Case Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:
Cell Line IC50 Value (µM) Mechanism A549 0.92 ± 0.17 Apoptosis induction MCF7 1.00 ± 0.11 Cell cycle arrest HepG2 0.93 ± 0.28 Inhibition of FGFR
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities.
- Research Findings : Studies indicate that derivatives similar to this compound exhibit significant activity against various bacterial strains and fungi. For instance, compounds derived from thiadiazoles have shown efficacy against Staphylococcus aureus and Candida albicans, with some exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics like fluconazole .
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties.
- Mechanism : Preliminary studies indicate that it may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling reactions between thiadiazole-carboxamide intermediates and pyrrolopyridine derivatives. For example, analogous protocols use K₂CO₃ in DMF to activate nucleophilic substitution reactions (e.g., alkylation of pyrrolo-pyridines) . Optimizing stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol precursor) and solvent choice (DMF for polar aprotic conditions) can enhance yields. Recrystallization from DMSO/water mixtures (2:1 ratio) improves purity .
Q. How can researchers confirm the molecular structure of this compound and its intermediates?
- Methodological Answer : Use multi-modal characterization:
- NMR spectroscopy : Analyze coupling constants in NMR (e.g., δ 7.41–8.12 ppm for aromatic protons) and NMR to confirm substitution patterns .
- IR spectroscopy : Identify functional groups via carbonyl (1722–1730 cm) and thiadiazole ring (1392–1447 cm) vibrations .
- Melting points : Compare observed values (e.g., 206–207°C for related pyrrolo-imidazo pyridines) with literature .
Q. What solvents and reaction conditions minimize decomposition during synthesis?
- Methodological Answer : Avoid protic solvents for acid-sensitive intermediates. Use DMF or methylene chloride for coupling steps, as these stabilize reactive intermediates . For hydrolysis-prone groups (e.g., esters), maintain pH 8–9 during workup to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the pyrrolopyridine-thiadiazole scaffold?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with substituted aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) to assess electronic effects on bioactivity .
- Comparative assays : Test analogs in biological models (e.g., enzyme inhibition) alongside parent compound. Use statistical tools (ANOVA) to correlate substituent effects with activity.
- Computational modeling : Perform docking studies to predict binding interactions with target proteins (e.g., kinases) based on substituent polarity .
Q. What strategies resolve contradictory data in reaction outcomes (e.g., inconsistent yields or byproducts)?
- Methodological Answer :
- Troubleshooting workflow :
Reagent purity : Confirm anhydrous conditions (e.g., POCl₃ purity in thiadiazole synthesis) .
Reaction monitoring : Use TLC (e.g., PE:EA = 8:1 mobile phase) to track intermediates and byproducts .
Byproduct identification : Isolate side products via preparative TLC and characterize via MS and -NMR to identify competing pathways .
Q. How can the stability of this compound under physiological conditions be evaluated for in vivo studies?
- Methodological Answer :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。